The 5,6-Dichloro-3-iodo-1H-indazole Scaffold: A Lynchpin in Kinase Inhibitor Design
The 5,6-Dichloro-3-iodo-1H-indazole Scaffold: A Lynchpin in Kinase Inhibitor Design
This technical guide details the biological activity, synthetic utility, and medicinal chemistry of the 5,6-dichloro-3-iodo-1H-indazole scaffold.
Executive Summary
The 5,6-dichloro-3-iodo-1H-indazole moiety is not merely a chemical reagent; it is a "privileged scaffold" in modern drug discovery. It serves as a critical pharmacophore for developing ATP-competitive kinase inhibitors .
Its value lies in its dual functionality:
-
The Indazole Core (Hinge Binder): Mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region.
-
The 5,6-Dichloro Motif: Occupies hydrophobic pockets within the active site, increasing binding affinity and metabolic stability by blocking Phase I oxidation.
-
The 3-Iodo Handle: A reactive vector allowing for modular expansion (via Suzuki/Sonogashira coupling) to probe the "gatekeeper" and "solvent-front" regions of the kinase.
While the unfunctionalized scaffold exhibits modest intrinsic antimicrobial and cytotoxic activity, its primary biological relevance is as a precursor to high-potency inhibitors for targets such as GRK2 , CK2 , FGFR , and VEGFR .
Structural Biology & Mechanism of Action
The "Hinge Binder" Hypothesis
The biological activity of this scaffold is predicated on its ability to displace ATP.[1] In the ATP-binding pocket of protein kinases, the adenine ring of ATP forms hydrogen bonds with the protein backbone (the "hinge").[1]
The 5,6-dichloro-1H-indazole core mimics this interaction:
-
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (typically Gatekeeper+1 or +3).
-
N2 (Acceptor): Can interact with backbone amides.
-
5,6-Dichloro Substituents: These halogen atoms serve two roles:
-
Lipophilic Clamp: They fit snugly into the hydrophobic pocket often occupied by the ribose or phosphate groups of ATP, displacing water molecules (entropy gain).
-
Electronic Modulation: The electron-withdrawing nature of chlorine increases the acidity of the N1-H proton, potentially strengthening the hydrogen bond with the kinase hinge.
-
Visualization: Scaffold Binding Mode
The following diagram illustrates the pharmacophoric mapping of the scaffold within a generic kinase active site.
Figure 1: Pharmacophore mapping of the 5,6-dichloro-3-iodo-1H-indazole scaffold within the kinase ATP-binding pocket.[1][2]
Biological Activity Profile
Derived Kinase Inhibition (Primary Utility)
The scaffold is the precursor to several potent inhibitor classes.
| Target Family | Biological Effect | Mechanism | Representative Derivative Utility |
| GRK2 (G-Protein Coupled Receptor Kinase 2) | Heart Failure Modulation | Paroxetine-Indazole hybrids bind to the active site, stabilizing a distinct kinase conformation.[3] | CCG-224061 : Potent GRK2 inhibitor ( |
| CK2 (Casein Kinase 2) | Anti-proliferative | 5,6-dichloro motif mimics DRB (classic inhibitor), blocking phosphorylation of acidic proteins. | Used in cancer research to induce apoptosis in varying cell lines (HeLa, A549).[4] |
| Tyrosine Kinases (VEGFR/FGFR) | Anti-angiogenesis | 3-Aryl substituted derivatives block the ATP site, preventing signal transduction. | Analogs of Axitinib often utilize the indazole core for improved metabolic stability. |
Intrinsic Antimicrobial Activity
While primarily a kinase scaffold, the unsubstituted 3-iodo-5,6-dichloro-1H-indazole intermediate has shown activity in phenotypic screens:
-
Antiprotozoal: Moderate activity against Leishmania major and Trichomonas vaginalis. The lipophilic dichloro-indazole core penetrates parasitic membranes effectively [2].
-
Antibacterial: 3-iodo indazoles have demonstrated bacteriostatic effects against Gram-positive bacteria (S. aureus), likely via non-specific membrane disruption or inhibition of bacterial kinases.
Synthesis & Derivatization Protocols
Protocol A: Synthesis of the Core (Iodination)
Objective: Selective C-3 iodination of 5,6-dichloro-1H-indazole. Mechanism: Electrophilic aromatic substitution.
Reagents:
-
5,6-Dichloro-1H-indazole (Starting Material)[5]
-
Iodine (
)[5] -
Potassium Hydroxide (KOH)[5]
-
DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Dissolution: Dissolve 5,6-dichloro-1H-indazole (1.0 eq, e.g., 500 mg) in DMF (8 mL/g).
-
Base Addition: Add powdered KOH (3.0 eq) to the solution. Stir for 10 minutes at room temperature (RT). Note: The solution typically turns dark.
-
Iodination: Add solid iodine (
, 1.5 eq) portion-wise over 5 minutes. -
Reaction: Stir the maroon mixture at RT for 45–60 minutes. Monitor via TLC (Hexane/EtOAc 3:1).
-
Quench: Pour the reaction mixture into 10% aqueous
(Sodium thiosulfate) to quench excess iodine. A precipitate will form. -
Isolation: Filter the solid, wash with water, and dry under vacuum.
-
Yield: Expected yield >85%. Product is a yellow/off-white solid.
Protocol B: Derivatization (Suzuki-Miyaura Coupling)
Objective: Functionalize the C-3 position to create a bioactive kinase inhibitor.
Figure 2: Synthetic workflow from raw material to active pharmaceutical ingredient (API).
Methodology:
-
Setup: In a microwave vial, combine the 3-iodo scaffold (1.0 eq), Aryl boronic acid (1.2 eq), and
(2.0 eq). -
Solvent: Add Dioxane:Water (4:1 ratio). Degas with nitrogen for 5 minutes.
-
Catalyst: Add
(5 mol%). -
Heating: Heat to 90°C for 2–4 hours (or microwave at 110°C for 30 min).
-
Purification: Dilute with EtOAc, wash with brine, dry over
, and purify via column chromatography.
Experimental Validation: Kinase Inhibition Assay
To validate the biological activity of derivatives synthesized from this scaffold, use a luminescent ADP-detection assay (e.g., ADP-Glo™).
Protocol:
-
Enzyme Prep: Dilute the target kinase (e.g., GRK2, FGFR1) to 2 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Treatment: Add 1 µL of the synthesized indazole derivative (serially diluted in DMSO) to 384-well plates.
-
Reaction Initiation: Add 2 µL of Enzyme solution. Incubate 10 min at RT.
-
Substrate Addition: Add 2 µL of ATP/Substrate mix (10 µM ATP final).
-
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence. Calculate
using a 4-parameter logistic fit.
References
-
Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors. Source: Molecular Pharmacology (2017).[3] URL:[Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]
-
Pyrrolopyrazine Kinase Inhibitors (Patent EP 2763990 B1). Source: European Patent Office.[5] URL:
-
Designing of kinase hinge binders: A medicinal chemistry perspective. Source: Chemical Biology & Drug Design (2022).[6] URL:[Link]
Sources
- 1. biosolveit.de [biosolveit.de]
- 2. researchgate.net [researchgate.net]
- 3. Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Designing of kinase hinge binders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
